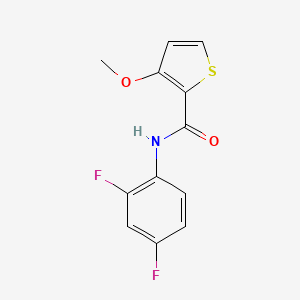

N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide, also known as DFTMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been synthesized using various methods.

Wissenschaftliche Forschungsanwendungen

Photosynthesis-Inhibiting Activity

- Photosynthesis Inhibition : Compounds similar to N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide have been studied for their ability to inhibit photosynthetic electron transport in chloroplasts. A study by Kos et al. (2021) found that certain compounds with difluorophenyl groups showed significant inhibitory activity on photosystem II, which is crucial in the photosynthesis process (Kos, Goněc, Oravec, Jendrzejewska, & Jampílek, 2021).

Antipathogenic Activity

- Antimicrobial Properties : A paper by Limban et al. (2011) reports on the synthesis of acylthioureas related to N-(2,4-difluorophenyl)-3-methoxy-2-thiophenecarboxamide and their testing against bacterial cells. These compounds showed significant antipathogenic activity, especially against strains known for biofilm growth (Limban, Marutescu, & Chifiriuc, 2011).

Chemical Behavior Under Reaction Conditions

- Chemical Reactions and Transformations : Research by Gol'dfarb & Kalik (1971) explored the chemical behavior of related thiophene derivatives under specific reaction conditions, providing insights into the reactivity and potential applications of such compounds (Gol'dfarb & Kalik, 1971).

Polymer Science Applications

- Polymer Synthesis : Bou, Rodríguez-Galán, & Muñoz-Guerra (1993) discussed the synthesis of polyamides containing methoxy groups, indicating potential applications in polymer science for similar compounds (Bou, Rodríguez-Galán, & Muñoz-Guerra, 1993).

Wirkmechanismus

Target of Action

A structurally similar compound, 4-(aminosulfonyl)-n-[(2,4-difluorophenyl)methyl]-benzamide, targetsCarbonic anhydrase 2 . This enzyme plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.

Mode of Action

A related compound, diflufenican, exhibits ableaching action due to the inhibition of carotenoid biosynthesis, thereby preventing photosynthesis and leading to plant death .

Biochemical Pathways

The compound may potentially affect the pathways associated with its targets. For instance, a related compound, NSC765598, was found to affect pathways associated with mTOR , EGFR , iNOS , MAP2K1 , FGFR , and TGFB1 . These pathways are involved in cell growth, proliferation, differentiation, and survival.

Result of Action

The related compound diflufenican, which inhibits carotenoid biosynthesis, prevents photosynthesis, leading to plant death .

Action Environment

For the related compound diflufenican, good coverage of the soil surface and rainfall after application are desirable to achieve optimum residual activity .

Eigenschaften

IUPAC Name |

N-(2,4-difluorophenyl)-3-methoxythiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2S/c1-17-10-4-5-18-11(10)12(16)15-9-3-2-7(13)6-8(9)14/h2-6H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMMXMVGQPVWFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-1,4,5,6,7,8-hexahydropyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B2431656.png)

![N-(4-methylpyridin-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2431657.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2431658.png)

![2-phenyl-5-(trifluoromethyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2431662.png)

![Ethyl 2-(2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)acetate](/img/structure/B2431663.png)

![N-(1-cyanocycloheptyl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2431666.png)

![Ethyl 2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2431668.png)

![2-(2,3-Dihydroxypropyl)-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2431669.png)